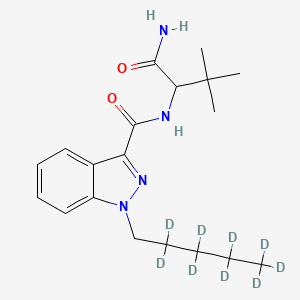

ADB-PINACA-d9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

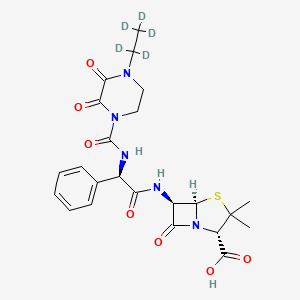

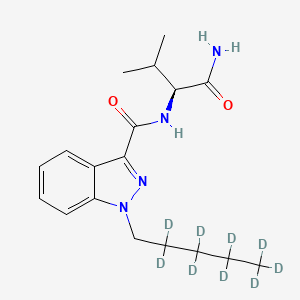

ADB-PINACA-d9 is a synthetic cannabinoid, which is a class of designer drugs that mimic the effects of Δ9-tetrahydrocannabinol, the main psychoactive component of cannabis. This compound is specifically used as an analytical reference material for the quantification of ADB-PINACA by gas chromatography or liquid chromatography-mass spectrometry . The compound is a deuterated form of ADB-PINACA, meaning it contains deuterium atoms, which are isotopes of hydrogen.

Preparation Methods

The synthesis of ADB-PINACA-d9 involves the incorporation of deuterium atoms into the ADB-PINACA molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The specific synthetic routes and reaction conditions for this compound are not widely published, but it is known that the compound is available in methanol solution for use as a reference standard .

Chemical Reactions Analysis

ADB-PINACA-d9, like its non-deuterated counterpart, undergoes various chemical reactions. The major metabolic reactions include:

Pentyl hydroxylation: Introduction of a hydroxyl group to the pentyl chain.

Hydroxylation followed by oxidation: Formation of a ketone group.

Glucuronidation: Addition of glucuronic acid to the molecule.

These reactions are typically carried out under specific conditions using reagents such as oxidizing agents for hydroxylation and glucuronic acid donors for glucuronidation.

Scientific Research Applications

ADB-PINACA-d9 is primarily used in scientific research as an internal standard for the quantification of ADB-PINACA in biological samples. This is crucial for forensic and toxicological studies to detect and measure the presence of synthetic cannabinoids in various matrices . The compound’s stability and isotopic labeling make it an ideal reference material for accurate and reliable analytical measurements.

Mechanism of Action

ADB-PINACA-d9, like ADB-PINACA, acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The binding of this compound to these receptors activates them, leading to the psychoactive effects associated with synthetic cannabinoids .

Comparison with Similar Compounds

ADB-PINACA-d9 is similar to other synthetic cannabinoids such as:

ADB-PINACA: The non-deuterated form of ADB-PINACA-d9.

5F-ADB-PINACA: A fluorinated analog of ADB-PINACA.

MDMB-FUBINACA: Another synthetic cannabinoid with a different chemical structure but similar effects

The uniqueness of ADB-PINACA-d9 lies in its deuterated form, which provides enhanced stability and allows for more precise analytical measurements compared to its non-deuterated counterparts.

Conclusion

ADB-PINACA-d9 is a valuable compound in the field of analytical chemistry, particularly for the quantification of synthetic cannabinoids. Its unique properties and applications make it an important tool for forensic and toxicological research.

If you have any further questions or need more details, feel free to ask!

Properties

Molecular Formula |

C19H28N4O2 |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indazole-3-carboxamide |

InChI |

InChI=1S/C19H28N4O2/c1-5-6-9-12-23-14-11-8-7-10-13(14)15(22-23)18(25)21-16(17(20)24)19(2,3)4/h7-8,10-11,16H,5-6,9,12H2,1-4H3,(H2,20,24)(H,21,25)/i1D3,5D2,6D2,9D2 |

InChI Key |

FWTARAXQGJRQKN-MVTCSRIBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea](/img/structure/B12354117.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12354125.png)